Triazine Regioisomerism Drives Physicochemical and Pharmacological Divergence
The target compound incorporates a 1,2,4-triazine core, whereas the majority of reported biologically active piperidine-triazine hybrids employ a 1,3,5-triazine (s-triazine) scaffold [1]. This regioisomeric difference produces measurable physicochemical divergence. The target compound has a computed TPSA of 67.9 Ų and XLogP3 of -0.7 [2]. In contrast, representative 1,3,5-triazine-piperidine hybrids from the HIV NNRTI literature, such as compound 6b3 (a 1,3,5-triazine derivative), achieved wild-type HIV-1 EC₅₀ values of 4.61 nM with a selectivity index (SI) of 5945 [1]. While direct activity data for the target 1,2,4-triazine compound against HIV-1 RT are not publicly available, the distinct electronic configuration of 1,2,4-triazine (three contiguous nitrogens at positions 1, 2, and 4) versus 1,3,5-triazine (alternating nitrogens) creates different H-bond acceptor patterns and π-stacking geometries, which are critical determinants of target engagement [3].
| Evidence Dimension | Triazine regioisomerism impact on molecular recognition |
|---|---|
| Target Compound Data | 1,2,4-triazine core; TPSA 67.9 Ų; XLogP3 -0.7; 5 H-bond acceptors; 1 H-bond donor |
| Comparator Or Baseline | 1,3,5-Triazine scaffold analogs (e.g., compound 6b3); EC₅₀ = 4.61 nM against wild-type HIV-1 (for the 1,3,5-series lead) |
| Quantified Difference | Regioisomeric: nitrogen positions 1,2,4 vs 1,3,5; TPSA and H-bond acceptor topology differ. Quantitative activity data for the 1,2,4-series are not publicly available. |
| Conditions | In silico property computation (PubChem); in vitro anti-HIV-1 assay in MT-4 cells (comparator data from Chen et al., 2012) |
Why This Matters
For medicinal chemistry programs targeting protein active sites where triazine nitrogen placement is critical for hydrogen bonding or metal chelation, the 1,2,4-triazine regioisomer provides a structurally distinct pharmacophore that cannot be replicated by 1,3,5-triazine analogs.
- [1] Chen X. et al., 'Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors,' Bioorganic & Medicinal Chemistry, 20(12), 3856-3864, 2012. View Source
- [2] PubChem Compound Summary for CID 77230911, 1-(1,2,4-Triazin-3-yl)piperidin-4-amine, Computed Properties Section. National Center for Biotechnology Information, 2026. View Source
- [3] Wermuth C.G., 'The Practice of Medicinal Chemistry,' 4th Edition, Chapter 13: Molecular Variations in Homologous Series, Academic Press, 2015. View Source
